molecular formula C25H22N4O3S3 B2729323 N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477537-06-7

N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2729323
CAS No.: 477537-06-7
M. Wt: 522.66
InChI Key: UXRADXZEFQWOEM-UHFFFAOYSA-N
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Description

N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H22N4O3S3 and its molecular weight is 522.66. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of heterocyclic compounds such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promise against various gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2015).

Anticancer Activity

Another application involves the synthesis of cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. These complexes exhibited significant cytotoxicity against human cancer cell lines, indicating potential for anticancer drug development (Adhami et al., 2014).

Antimicrobial and Antifungal Agents

Research on thiazole derivatives has shown that these compounds can serve as potent antimicrobial and antifungal agents. For instance, novel thiazolidinone derivatives synthesized using an eco-friendly synthetic route exhibited significant activity against breast and cervical cancer cell lines, as well as microbial pathogens, highlighting their therapeutic potential (Gaikwad, 2017).

Mycobacterium tuberculosis Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized, demonstrating activity against Mycobacterium tuberculosis. These findings suggest a novel approach to targeting bacterial infections resistant to conventional treatments (Jeankumar et al., 2013).

Antibacterial Activity

A study on thiazolepyridine conjugated benzamides synthesized via a one-pot green synthesis method showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. This research indicates potential for the development of new antibacterial agents (Karuna et al., 2021).

Properties

IUPAC Name

N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S3/c30-23(17-11-13-18(14-12-17)35(31,32)29-15-5-6-16-29)28-25(33)27-20-8-2-1-7-19(20)24-26-21-9-3-4-10-22(21)34-24/h1-4,7-14H,5-6,15-16H2,(H2,27,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRADXZEFQWOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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